Yrgds

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

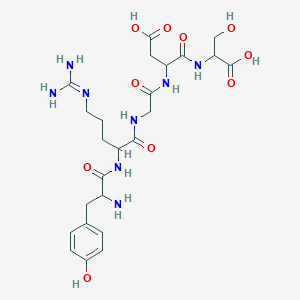

3-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[(1-carboxy-2-hydroxyethyl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N8O10/c25-14(8-12-3-5-13(34)6-4-12)20(38)31-15(2-1-7-28-24(26)27)21(39)29-10-18(35)30-16(9-19(36)37)22(40)32-17(11-33)23(41)42/h3-6,14-17,33-34H,1-2,7-11,25H2,(H,29,39)(H,30,35)(H,31,38)(H,32,40)(H,36,37)(H,41,42)(H4,26,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBGHBUVWQJECJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N8O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of RGD Peptides in Cell Adhesion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Arg-Gly-Asp (RGD) peptide sequence is a fundamental recognition motif that governs the interaction between cells and the extracellular matrix (ECM). This tripeptide sequence, found in a variety of ECM proteins, is recognized by a class of cell surface receptors known as integrins. The binding of RGD to integrins is a critical event that initiates a cascade of intracellular signals, profoundly influencing cell adhesion, migration, proliferation, differentiation, and survival. This technical guide provides an in-depth exploration of the role of RGD peptides in cell adhesion, offering detailed experimental protocols, quantitative data, and visualizations of the core signaling pathways.

The RGD-Integrin Interaction: The Core of Cell Adhesion

The primary function of RGD peptides is to facilitate cell adhesion by binding to integrin receptors on the cell surface.[1] Integrins are heterodimeric transmembrane proteins composed of α and β subunits, and several integrin subtypes, including αvβ3, αvβ5, and α5β1, recognize the RGD motif.[2] This recognition is not merely a passive tethering but an active process that triggers conformational changes in the integrin, leading to the recruitment of a complex network of signaling and cytoskeletal proteins to the cell membrane. This assembly of proteins at sites of cell-matrix contact forms structures known as focal adhesions.

The affinity and specificity of the RGD-integrin interaction can be modulated by the conformation of the RGD peptide. Cyclic RGD peptides, for instance, often exhibit higher affinity and greater selectivity for specific integrin subtypes compared to their linear counterparts due to their constrained conformation.[1] This property is of significant interest in drug development and tissue engineering, where targeting specific integrin-expressing cells is crucial.

Quantitative Analysis of RGD-Integrin Binding

The binding affinity of RGD peptides to integrins is a key parameter in understanding their biological activity. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). Lower IC50 and Kd values indicate higher binding affinity. The following table summarizes the binding affinities of various RGD peptides to different integrin subtypes, as reported in the literature.

| Peptide | Integrin Subtype | Cell Line / Method | IC50 (nM) | Kd (nM) | Reference |

| c(RGDyK) | αvβ3 | U87MG cells | 10 - 30 | - | [Engineered cystine knot peptides that bind αvβ3, αvβ5, and α5β1 integrins with low nanomolar affinity] |

| c(RGDyK) | αvβ5 | U87MG cells | High | - | [Engineered cystine knot peptides that bind αvβ3, αvβ5, and α5β1 integrins with low nanomolar affinity] |

| c(RGDyK) | α5β1 | U87MG cells | High | - | [Engineered cystine knot peptides that bind αvβ3, αvβ5, and α5β1 integrins with low nanomolar affinity] |

| Engineered Knottin 1.5B | αvβ3 | U87MG cells | 10 - 30 | - | [Engineered cystine knot peptides that bind αvβ3, αvβ5, and α5β1 integrins with low nanomolar affinity] |

| Engineered Knottin 2.5D | αvβ3 | U87MG cells | 10 - 30 | - | [Engineered cystine knot peptides that bind αvβ3, αvβ5, and α5β1 integrins with low nanomolar affinity] |

| Engineered Knottin 2.5F | αvβ3, αvβ5, α5β1 | U87MG cells | High | - | [Engineered cystine knot peptides that bind αvβ3, αvβ5, and α5β1 integrins with low nanomolar affinity] |

| Bicyclic RGD Peptide | αvβ3 | - | 30 | 0.4 | [Structure–Activity Relationships of RGD-Containing Peptides in Integrin αvβ5-Mediated Cell Adhesion] |

| Bicyclic RGD Peptide | αvβ5 | - | >10000 | - | [Structure–Activity Relationships of RGD-Containing Peptides in Integrin αvβ5-Mediated Cell Adhesion] |

| Bicyclic RGD Peptide | α5β1 | - | >10000 | - | [Structure–Activity Relationships of RGD-Containing Peptides in Integrin αvβ5-Mediated Cell Adhesion] |

| RWrNM (linear) | αvβ3 | U87MG & MDA-MB-231 cells | Lower than c(RGDyK) | - | [Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification] |

Downstream Signaling Pathways

The binding of RGD peptides to integrins initiates a complex intracellular signaling cascade, often referred to as "outside-in" signaling. This process is central to how cells sense and respond to their environment. A key early event is the clustering of integrins and the recruitment of cytoplasmic proteins to form focal adhesions.

Focal Adhesion Kinase (FAK) and Src Signaling

At the heart of integrin signaling are the non-receptor tyrosine kinases, Focal Adhesion Kinase (FAK) and Src. Upon integrin ligation, FAK is recruited to focal adhesions and undergoes autophosphorylation at tyrosine 397 (Y397).[3] This phosphorylated site serves as a high-affinity binding site for the SH2 domain of Src.[4] The recruitment of Src to the FAK complex leads to the phosphorylation of other sites on FAK, fully activating its kinase activity.[4] The activated FAK-Src complex then phosphorylates a multitude of downstream substrates, including paxillin and p130Cas, which act as scaffolds to recruit other signaling molecules.

Rho GTPases and Cytoskeletal Reorganization

The FAK-Src signaling axis also activates small GTPases of the Rho family, including RhoA, Rac1, and Cdc42. These proteins are master regulators of the actin cytoskeleton.[5] The activation of Rho GTPases by integrin signaling leads to profound changes in cell morphology, including the formation of stress fibers, lamellipodia, and filopodia, which are essential for cell spreading and migration.[6][7] For example, RhoA, through its effector ROCK, promotes the formation of contractile actin-myosin filaments (stress fibers), which generate the tension necessary for stable cell adhesion.[8]

Experimental Protocols

Protocol 1: RGD Peptide Immobilization on a Surface for Cell Culture

This protocol describes a common method for immobilizing RGD peptides onto a tissue culture surface.

Materials:

-

RGD peptide with a terminal reactive group (e.g., cysteine for thiol-maleimide chemistry or an amine for EDC/NHS chemistry)

-

Tissue culture plates (e.g., 96-well plate)

-

Coupling agents (e.g., maleimide-activated surface or EDC/NHS for carboxylated surfaces)

-

Phosphate-buffered saline (PBS)

-

Sterile deionized water

Procedure:

-

Surface Preparation: If not using pre-activated plates, treat the surface to introduce reactive groups. For example, plasma treatment can introduce carboxyl groups.

-

Activation (if necessary): For carboxylated surfaces, incubate with a solution of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in an appropriate buffer (e.g., MES buffer, pH 6.0) for 15-30 minutes at room temperature to activate the carboxyl groups.

-

Washing: Wash the surface thoroughly with sterile deionized water to remove excess activation reagents.

-

Peptide Immobilization: Dissolve the RGD peptide in a suitable buffer (e.g., PBS, pH 7.4). Add the peptide solution to the activated surface and incubate for 1-2 hours at room temperature or overnight at 4°C.[9]

-

Blocking: To prevent non-specific cell adhesion, block any remaining reactive sites by incubating with a solution of bovine serum albumin (BSA) or ethanolamine.

-

Final Washing: Wash the surface extensively with PBS to remove any unbound peptide and blocking agent. The surface is now ready for cell seeding.

Protocol 2: Quantitative Cell Adhesion Assay using Crystal Violet Staining

This protocol provides a method to quantify the number of adherent cells on a given surface.[1][10][11][12][13]

Materials:

-

96-well plate with immobilized RGD peptide (from Protocol 1)

-

Cell suspension in serum-free medium

-

PBS

-

Fixing solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Crystal Violet staining solution (0.1% w/v in 20% methanol)

-

Solubilization solution (e.g., 10% acetic acid or 0.1 M sodium citrate in 50% ethanol, pH 4.2)

-

Plate reader

Procedure:

-

Cell Seeding: Seed a known number of cells (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in serum-free medium onto the RGD-coated and control wells of a 96-well plate.[9]

-

Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C in a CO2 incubator to allow for cell adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells. This can be done by inverting the plate and carefully blotting on a paper towel, followed by a gentle wash.

-

Fixation: Fix the adherent cells by adding the fixing solution to each well and incubating for 10-20 minutes at room temperature.

-

Washing: Wash the wells with deionized water to remove the fixative.

-

Staining: Add the crystal violet staining solution to each well and incubate for 10-25 minutes at room temperature.[1][10]

-

Washing: Thoroughly wash the wells with deionized water to remove excess stain.

-

Solubilization: Add the solubilization solution to each well to dissolve the stain from the adherent cells.

-

Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.

Protocol 3: Competitive Binding Assay

This assay is used to determine the binding affinity (IC50) of a soluble RGD peptide.

Materials:

-

Cells expressing the integrin of interest (e.g., U87MG cells for αvβ3)

-

Radiolabeled or fluorescently labeled ligand with known affinity for the integrin (e.g., 125I-echistatin)

-

Unlabeled RGD peptide (the competitor) at various concentrations

-

Binding buffer (e.g., Tris-buffered saline with divalent cations like Ca2+ and Mg2+)

-

Filtration apparatus or method to separate bound from free ligand

Procedure:

-

Cell Preparation: Prepare a suspension of cells in the binding buffer.

-

Assay Setup: In a series of tubes or a multi-well plate, add a fixed concentration of the labeled ligand and varying concentrations of the unlabeled RGD competitor to the cell suspension.

-

Incubation: Incubate the mixture at room temperature or 37°C for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).

-

Separation: Separate the cells with bound ligand from the unbound ligand. This can be achieved by centrifugation and washing or by vacuum filtration through a filter mat that retains the cells.

-

Quantification: Measure the amount of labeled ligand bound to the cells in each sample (e.g., using a gamma counter for radiolabeled ligands or a fluorescence plate reader for fluorescently labeled ligands).

-

Data Analysis: Plot the percentage of bound labeled ligand as a function of the log concentration of the unlabeled competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand.

Conclusion

RGD peptides are indispensable tools in cell biology research and hold immense potential in the development of novel therapeutics and biomaterials. Their ability to mediate cell adhesion through specific interactions with integrins provides a powerful mechanism to control cell behavior. A thorough understanding of the quantitative aspects of RGD-integrin binding, the intricacies of the downstream signaling pathways, and the application of robust experimental protocols is essential for harnessing the full potential of these versatile peptides in scientific and clinical applications.

References

- 1. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rupress.org [rupress.org]

- 4. molbiolcell.org [molbiolcell.org]

- 5. ahajournals.org [ahajournals.org]

- 6. Rho GTPases and the downstream effectors actin-related protein 2/3 (Arp2/3) complex and myosin II induce membrane fusion at self-contacts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.biologists.com [journals.biologists.com]

- 8. Reactome | RHO GTPase Effectors [reactome.org]

- 9. Design of RGDS Peptide-Immobilized Self-Assembling β-Strand Peptide from Barnacle Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cell Attachment Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. clyte.tech [clyte.tech]

- 13. Cell Enumeration by Crystal Violet Staining · Xin Chen Lab · UCSF [pharm.ucsf.edu]

The Discovery and Significance of the RGD Sequence in Fibronectin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibronectin is a high-molecular-weight glycoprotein of the extracellular matrix (ECM) that plays a pivotal role in a wide array of cellular processes, including adhesion, migration, growth, and differentiation. It exists as a dimer, with each subunit containing a series of repeating modules that confer binding capabilities to various molecules such as collagen, heparin, and cell-surface receptors.[1][2] The discovery of a minimal, three-amino-acid sequence within this large protein that mediates its interaction with cells was a seminal moment in cell adhesion biology, fundamentally shaping our understanding of cell-matrix interactions and opening new avenues for therapeutic intervention. This guide provides an in-depth technical overview of the discovery of the Arginyl-Glycyl-Aspartic acid (RGD) sequence in fibronectin, its profound biological significance, the experimental methodologies that led to its identification, and its role in intracellular signaling.

The Discovery of the RGD Sequence: A Stepwise Approach

The identification of the RGD sequence as the critical cell attachment motif in fibronectin was the result of a systematic reductionist approach pioneered by Drs. Erkki Ruoslahti and Michael Pierschbacher in the early 1980s.[3][4] Their strategy involved progressively narrowing down the vast fibronectin molecule to its smallest active component.

The experimental logic began with the entire fibronectin protein and systematically dissected it to identify the minimal active sequence. This involved proteolytic fragmentation to isolate the cell-binding domain, followed by further fragmentation and, ultimately, the synthesis of small peptides to pinpoint the exact amino acids required for cell attachment.[3][5][6]

Key Experimental Protocols

The discovery relied on a combination of biochemical and cell biology techniques. Below are detailed methodologies representative of those used in the foundational studies.

Proteolytic Fragmentation of Fibronectin

The goal of this procedure was to generate smaller, manageable fragments of fibronectin while retaining their biological activity.

-

Starting Material: Purified human plasma fibronectin.

-

Enzymatic Digestion:

-

Chymotrypsin Digestion: Fibronectin was incubated with a protease like chymotrypsin. The reaction was carefully controlled by time and temperature to achieve partial digestion, yielding large fragments (e.g., a 120 kDa fragment that retained cell-attachment activity).[5]

-

Pepsin Sub-digestion: The purified 120 kDa fragment was subjected to further digestion with pepsin to generate a smaller set of fragments.[5]

-

-

Fragment Purification: The resulting mixture of fragments was separated using techniques like gel filtration and affinity chromatography. A key step was the use of a monoclonal antibody that specifically recognized the cell-attachment domain, allowing for the isolation of an active 15 kDa fragment.[5]

Cell Attachment (Spreading) Assay

This assay was central to testing the biological activity of fibronectin fragments and synthetic peptides.

-

Plate Coating:

-

96-well microtiter plates are treated with various concentrations of the fibronectin fragment or synthetic peptide (e.g., 1-10 µg/mL) diluted in a sterile solution like Phosphate-Buffered Saline (PBS).

-

The plates are incubated for 1-2 hours at 37°C or overnight at 4°C to allow the protein/peptide to adsorb to the plastic surface.

-

Wells are washed with PBS to remove any unbound material. To prevent non-specific cell binding, wells are often blocked with a solution of 1% denatured Bovine Serum Albumin (BSA) for 1 hour at 37°C.[7]

-

-

Cell Seeding:

-

Fibroblast cells (e.g., Baby Hamster Kidney (BHK) cells) are harvested from culture using a non-proteolytic method or gentle trypsinization.[1]

-

Cells are resuspended in a serum-free medium to a concentration of approximately 1.0-5.0 x 104 cells/mL.

-

A volume of the cell suspension (e.g., 100-150 µL) is added to each coated well.[8]

-

-

Incubation and Quantification:

-

The plate is incubated for a short period (typically 30-90 minutes) at 37°C in a CO2 incubator to allow for cell attachment and spreading.[7][8]

-

Non-adherent cells are removed by gently washing the wells 2-4 times with PBS.

-

The remaining attached cells are fixed (e.g., with 4% paraformaldehyde), stained (e.g., with crystal violet), and quantified by measuring the absorbance in a plate reader. Alternatively, cells can be counted directly under a microscope.

-

Competitive Inhibition Assay

This variation of the cell attachment assay was crucial for demonstrating the specificity of the RGD sequence.

-

Procedure:

-

Microtiter plates are coated with intact fibronectin (e.g., 5 µg/mL) to create an adhesive substrate.

-

Cells are prepared as described above but are pre-incubated with various concentrations of soluble synthetic peptides (e.g., GRGDSP, GRGESP) for 15-30 minutes before being added to the fibronectin-coated wells.

-

The assay then proceeds as the standard cell attachment assay.

-

-

Principle: If a soluble peptide contains the recognition sequence, it will bind to the cell's surface receptors and competitively inhibit the cells from attaching to the fibronectin-coated plate. This results in a dose-dependent decrease in the number of adherent cells. Peptides without the correct sequence (e.g., RGE) should have no inhibitory effect.[9]

Quantitative Data on RGD-Mediated Interactions

The inhibitory activity of RGD-containing peptides has been quantified, providing insight into their binding affinities for different receptors. The concentration of a peptide required to inhibit cell attachment by 50% (IC50) is a standard measure of its potency.

| Peptide / Fragment | Target / Assay | Activity / Potency | Reference |

| Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) | Inhibition of cell attachment to fibronectin | ~1000 times less effective than intact fibronectin | [10] |

| Arg-Gly-Asp (RGD) Peptide | Inhibition of αvβ3 Integrin | IC50: 89 nM | [11] |

| Arg-Gly-Asp (RGD) Peptide | Inhibition of α5β1 Integrin | IC50: 335 nM | [11] |

| Arg-Gly-Asp (RGD) Peptide | Inhibition of αvβ5 Integrin | IC50: 440 nM | [11] |

| Arg-Gly-Glu -Ser (RGES) | Inhibition of cell attachment to fibronectin | Inactive / No inhibition | [12][13] |

| Lys -Gly-Asp-Ser (KGDS) | Inhibition of cell attachment to fibronectin | Inactive / No inhibition | [13] |

Table 1: Quantitative data for RGD and variant peptides in cell adhesion and integrin inhibition assays.

| Experimental Parameter | Value / Condition | Purpose | Reference |

| Fibronectin Coating Concentration | 0.4 - 10 µg/cm² | Substrate for cell attachment assays | [11] |

| RGD Peptide (Inhibition Assay) | 0.1 - 2.0 mg/mL | To demonstrate competitive inhibition of adhesion | [14] |

| Cell Seeding Density | 2.6 x 10⁴ cells/well | Standardizing cell number for attachment assays | [14] |

| Incubation Time (Cell Attachment) | 30 - 90 minutes | Allowing for cell adhesion before washing | [7][8] |

Table 2: Typical parameters used in cell adhesion experiments involving fibronectin and RGD peptides.

Biological Significance: Integrins and Intracellular Signaling

The discovery that a simple tripeptide could replicate the cell-binding activity of a large ECM protein was profound.[4] It soon became clear that the RGD sequence was not unique to fibronectin but was a common recognition motif in many other proteins, including vitronectin, fibrinogen, and osteopontin.[3]

The subsequent search for the cellular receptor for this sequence led to the identification of the integrin family of transmembrane proteins.[3] Integrins are heterodimers composed of α and β subunits, and nearly half of the known integrins recognize the RGD motif.[8][10] Key RGD-binding integrins include α5β1 (the classic fibronectin receptor) and several αv-class integrins (αvβ3, αvβ5, αvβ6).[9][12]

The binding of the RGD sequence in fibronectin to integrins is not merely a passive tethering mechanism; it is a critical trigger for "outside-in" signaling. This interaction initiates a cascade of intracellular events that influence cell behavior.

Upon RGD binding, integrins cluster on the cell surface, forming focal adhesions. This clustering recruits and activates intracellular signaling molecules, most notably Focal Adhesion Kinase (FAK) and Src family kinases.[15] Activation of the FAK/Src complex triggers multiple downstream pathways, including the MAPK and PI3K/Akt pathways, which regulate gene expression, cell survival, and proliferation. Simultaneously, these signals lead to the reorganization of the actin cytoskeleton, which is essential for cell spreading, adhesion strengthening, and directed cell migration.[15]

Conclusion and Future Directions

The discovery of the RGD sequence was a landmark achievement that distilled the complex phenomenon of cell adhesion to a simple, elegant molecular determinant. It unveiled a fundamental mechanism of cellular communication with the extracellular environment and led to the identification of the integrin receptor family. The absolute requirement of the arginine, glycine, and aspartic acid residues highlights the exquisite specificity of this interaction.[13] This knowledge has had far-reaching implications, fueling decades of research into cell biology and providing a rational basis for the design of novel therapeutics. RGD mimetics and antagonists have been developed to interfere with pathological processes that depend on RGD-integrin interactions, such as tumor angiogenesis, metastasis, and thrombosis, making this "simple" tripeptide a cornerstone of modern biomedical research and drug development.[8]

References

- 1. Cell surface molecules and fibronectin-mediated cell adhesion: effect of proteolytic digestion of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell attachment activity of fibronectin can be duplicated by small synthetic fragments of the molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell attachment activity of fibronectin can be duplicated by small synthetic fragments of the molecule. | Sigma-Aldrich [merckmillipore.com]

- 6. Synthetic peptide with cell attachment activity of fibronectin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fibronectin in cell adhesion and migration via N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cellbiolabs.com [cellbiolabs.com]

- 9. Detachment of cells from culture substrate by soluble fibronectin peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 11. corning.com [corning.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Variants of the cell recognition site of fibronectin that retain attachment-promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. The cell attachment domain of fibronectin. Determination of the primary structure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Integrin Binding Specificity of Different RGD Sequences

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Arg-Gly-Asp (RGD) sequence is a cornerstone of cell-matrix interactions, mediating the binding of numerous extracellular matrix (ECM) proteins to cell surface integrin receptors. This binding is pivotal in a host of physiological and pathological processes, including cell adhesion, migration, proliferation, and angiogenesis. However, not all RGD sequences are created equal. The affinity and specificity of the RGD motif for the eight RGD-binding integrins are profoundly influenced by its conformational constraint and the nature of its flanking amino acid residues. This technical guide provides a comprehensive overview of the binding specificity of various RGD-containing peptides to different integrin subtypes, with a focus on quantitative binding data, detailed experimental protocols for assessing these interactions, and the downstream signaling consequences.

The Structural Basis of RGD-Integrin Recognition

Integrins are heterodimeric transmembrane receptors composed of α and β subunits.[1] The RGD-binding site is located at the interface between the α and β subunits in the integrin headpiece.[2] The aspartic acid (Asp) residue of the RGD motif coordinates with a metal ion in the β subunit's Metal Ion-Dependent Adhesion Site (MIDAS), while the arginine (Arg) residue interacts with the α subunit.[2] The conformation of the RGD loop, dictated by its flanking residues and whether it is in a linear or cyclic peptide, plays a crucial role in determining which of the RGD-binding integrins it will bind to with high affinity.[3][4] Residues outside the RGD motif can also contribute to binding specificity.[5]

Quantitative Analysis of RGD-Integrin Binding Affinity

The binding affinity of different RGD sequences to various integrin subtypes is typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). Lower values indicate higher binding affinity. The following tables summarize quantitative binding data for a selection of linear and cyclic RGD peptides.

Table 1: Binding Affinity (IC50, nM) of Linear RGD Peptides to Various Integrins

| Peptide Sequence | αvβ3 | αvβ5 | α5β1 | αIIbβ3 | Reference(s) |

| GRGDS | 12-89 | 167-580 | 34-335 | >10,000 | [6] |

| GRGDSP | - | - | - | - | [6] |

| c(RGDfV) | - | - | - | - | [5] |

Note: '-' indicates data not available in the cited sources. Values are indicative and can vary based on experimental conditions.

Table 2: Binding Affinity (IC50, nM) of Cyclic RGD Peptides to Various Integrins

| Peptide Sequence | αvβ3 | αvβ5 | α5β1 | αIIbβ3 | Reference(s) |

| c(RGDfV) | Highly Active | - | - | Low Activity | [7] |

| Cilengitide (c(RGDf(NMe)V)) | High Affinity | High Affinity | - | - | [5] |

| c(GRGDFL) | - | - | - | 2-4 fold more inhibitory than linear GRGDS | [3] |

| c(ARGDFV) | - | - | - | 2-4 fold more inhibitory than linear GRGDS | [3] |

| c(GRGDFV) | - | - | - | 2-4 fold more inhibitory than linear GRGDS | [3] |

| c(RGDFV) | 10-fold more active than linear GRGDS | Equal in activity to linear GRGDS | - | - | [3] |

| CT3HPQcT3RGDcT3 | 30-42 | >10,000 | >10,000 | - | [8] |

| CT3HPQC T3RGDcT3 | 30-42 | >10,000 | >10,000 | - | [8] |

| CT3HSQC T3RGDcT3 | 30-42 | >10,000 | >10,000 | - | [8] |

Note: '-' indicates data not available in the cited sources. The conformationally constrained nature of cyclic RGD peptides often leads to higher affinity and selectivity compared to their linear counterparts.[4][9]

Experimental Protocols for Assessing RGD-Integrin Binding

A variety of in vitro methods are employed to determine the binding affinity and specificity of RGD sequences for integrins.

Solid-Phase Integrin-Ligand Binding Assay

This assay measures the direct binding of a ligand to a purified, immobilized integrin.

Methodology:

-

Plate Coating: Purified integrin receptors (e.g., αvβ3, α5β1) are diluted in a suitable buffer and coated onto high-binding capacity 96-well plates overnight at 4°C.[10]

-

Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 1% BSA in a Tris-buffered saline solution containing divalent cations like Ca2+, Mg2+, and Mn2+) for 1 hour at room temperature.[10]

-

Competitive Binding: A constant concentration of a biotinylated ligand (e.g., biotinylated fibronectin or vitronectin) and varying concentrations of the RGD test peptide are added to the wells and incubated for 3 hours at room temperature.[10]

-

Washing: The wells are washed multiple times with binding buffer to remove unbound reagents.[10]

-

Detection: Streptavidin conjugated to horseradish peroxidase (HRP) is added to the wells and incubated for 1 hour at room temperature.[10] After another washing step, a peroxidase substrate is added.[10]

-

Data Analysis: The absorbance is measured at a specific wavelength (e.g., 490 nm).[10] The IC50 value is determined by plotting the absorbance against the logarithm of the competitor (RGD peptide) concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for a solid-phase binding assay.

Cell Adhesion Assay

This assay measures the ability of cells to adhere to a substrate coated with an RGD peptide.

Methodology:

-

Plate Coating: 96-well plates are coated with the RGD peptide of interest. This can be achieved by direct adsorption or by conjugating cysteine-containing peptides to maleimide-activated BSA-coated plates.[5] The plates are incubated for 1-2 hours at 37°C and then washed.[11]

-

Cell Preparation: Adherent cells (e.g., HeLa cells, fibroblasts) are detached from their culture flasks, washed, and resuspended in a serum-free medium containing 0.1% BSA.[5]

-

Cell Seeding: The cell suspension is added to the RGD-coated wells. For inhibition assays, cells can be pre-incubated with anti-integrin antibodies.[5]

-

Incubation: The plates are incubated for a defined period (e.g., 1 hour) to allow for cell adhesion.[5]

-

Washing: Non-adherent cells are removed by gentle washing.

-

Quantification: Adherent cells are fixed and stained (e.g., with crystal violet). The number of attached cells can be quantified by microscopy or by solubilizing the dye and measuring the absorbance.[5]

Surface Plasmon Resonance (SPR) Analysis

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.

Methodology:

-

Chip Immobilization: One of the binding partners (the "ligand," typically the integrin) is immobilized on the surface of a sensor chip.[12][13]

-

Analyte Injection: The other binding partner (the "analyte," the RGD peptide) is flowed over the chip surface at various concentrations.[12][13]

-

Signal Detection: Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in resonance units).[12][14]

-

Data Analysis: The association rate (kon) is determined from the initial phase of the binding curve, and the dissociation rate (koff) is determined from the decay of the signal after the analyte injection is stopped. The dissociation constant (Kd) is calculated as koff/kon.[14]

Integrin Signaling Pathways Activated by RGD Binding

The binding of RGD-containing ligands to integrins triggers intracellular signaling cascades that regulate a wide range of cellular functions. A key early event in integrin signaling is the activation of Focal Adhesion Kinase (FAK).[15]

Upon ligand binding and integrin clustering, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyr397.[16] This creates a binding site for the SH2 domain of Src family kinases, which in turn phosphorylate other tyrosine residues on FAK. Phosphorylated FAK then serves as a scaffold for the recruitment of other signaling proteins, such as Grb2, Sos, and Paxillin, leading to the activation of downstream pathways, including the Ras-MAPK pathway, which promotes cell proliferation and survival.[2][15]

Integrin-mediated FAK signaling pathway.

RGD Sequence Modifications and Integrin Selectivity

The specificity of RGD peptides for different integrin subtypes can be significantly enhanced by modifying the sequence and structure of the peptide.

-

Cyclization: Constraining the RGD motif within a cyclic peptide can pre-organize it into a conformation that is optimal for binding to a specific integrin, thereby increasing both affinity and selectivity.[4][9] For example, cilengitide shows high affinity for αvβ3 and αvβ5.[5]

-

Flanking Residues: The amino acids immediately preceding and following the RGD motif can have a profound impact on binding specificity.[5] For instance, certain residues at the X1 and X2 positions in an RGDX1X2 sequence can enhance binding to integrin αvβ5.[5]

-

RGD Mimetics: Non-peptidic molecules that mimic the spatial arrangement of the key functional groups of the RGD sequence have been developed to improve stability and selectivity.

Influence of RGD modifications on binding.

Conclusion

The specificity of RGD-integrin interactions is a complex interplay of sequence, conformation, and context. Understanding these nuances is critical for the development of targeted therapeutics that can selectively modulate the function of specific integrin subtypes in diseases such as cancer and fibrosis. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in this dynamic field.

References

- 1. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selective recognition of cyclic RGD peptides of NMR defined conformation by alpha IIb beta 3, alpha V beta 3, and alpha 5 beta 1 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

- 11. cellgs.e2ecdn.co.uk [cellgs.e2ecdn.co.uk]

- 12. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Surface plasmon resonance (SPR) analysis of binding interactions of proteins in inner-ear sensory epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Integrin-mediated Activation of MAP Kinase Is Independent of FAK: Evidence for Dual Integrin Signaling Pathways in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. β1 Integrin-Focal Adhesion Kinase (FAK) Signaling Modulates Retinal Ganglion Cell (RGC) Survival | PLOS One [journals.plos.org]

RGD Peptide Structure-Function Relationship: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Arginine-Glycine-Aspartic acid (RGD) peptide sequence is a cornerstone of cell adhesion research and a pivotal targeting motif in modern drug development. First identified as the primary cell attachment site in fibronectin, this tripeptide sequence is now recognized as a key recognition site for numerous integrin receptors. Integrins, a family of transmembrane heterodimeric proteins, mediate crucial cell-extracellular matrix (ECM) and cell-cell interactions, playing a vital role in processes such as cell migration, proliferation, differentiation, and survival. The ability of synthetic RGD peptides to mimic endogenous ligands and modulate integrin activity has positioned them as invaluable tools in basic research and promising candidates for therapeutic intervention in cancer, angiogenesis, and thrombosis.

This technical guide provides a comprehensive overview of the structure-function relationship of RGD peptides, with a focus on their interaction with integrins, the subsequent signaling cascades, and the experimental methodologies used to evaluate their efficacy.

The RGD Motif: Structure Dictates Function

The biological activity of RGD peptides is exquisitely dependent on their three-dimensional conformation, which is influenced by both the primary amino acid sequence and the introduction of structural constraints.

Linear vs. Cyclic RGD Peptides

Linear RGD peptides, while being the simplest form, often suffer from low receptor binding affinity and specificity due to their conformational flexibility.[1] This flexibility allows them to adopt numerous conformations in solution, only a fraction of which are active for binding to a specific integrin subtype. Furthermore, linear peptides are more susceptible to enzymatic degradation in vivo.[1]

Cyclization of the peptide backbone introduces conformational rigidity, which can pre-organize the peptide into a bioactive conformation that more closely mimics the RGD loop in native protein ligands. This structural constraint significantly enhances binding affinity and selectivity for specific integrin subtypes.[1] Assays have demonstrated that cyclic RGD peptides can inhibit platelet aggregation more efficiently than their linear counterparts.[2][3] The stability of the cyclic form is thought to derive from the packing of the side chains of the Arginine and Aspartic acid residues.[2]

Influence of Flanking Residues and Modifications

The amino acids flanking the RGD core sequence play a critical role in modulating binding affinity and integrin selectivity.[4] For instance, the presence of certain amino acid residues at the C-terminus of the RGD sequence can increase its affinity for integrin αvβ5.[4] Aromatic amino acids, particularly in a D-configuration, at the fourth position in cyclic pentapeptides (c(RGDxX)) are crucial for high-affinity binding to αvβ3.[1]

Multimerization, the presentation of multiple RGD motifs on a single scaffold, is another effective strategy to enhance binding affinity through the avidity effect. This approach can lead to a significant increase in the inhibitory concentration (IC50) values compared to monomeric peptides.

Quantitative Analysis of RGD-Integrin Binding

The efficacy of RGD peptides is quantified by their binding affinity (typically measured as the dissociation constant, Kd) and their ability to inhibit the binding of natural ligands (measured as the half-maximal inhibitory concentration, IC50). These values are critical for comparing the potency and selectivity of different RGD analogs.

| Peptide/Compound | Integrin Subtype | IC50 (nM) | Assay Conditions | Reference |

| c(RGDfK) | αvβ3 | 38.5 ± 4.5 | Competitive displacement with 125I-c(RGDyK) on U87MG cells | [5] |

| c(RGDyK) | αvβ3 | - | Control Compound | [2] |

| HYNIC-G3-monomer | αvβ3 | 358 ± 8 | Competitive displacement with 125I-echistatin on U87MG cells | [2] |

| HYNIC-PEG4-monomer | αvβ3 | 452 ± 11 | Competitive displacement with 125I-echistatin on U87MG cells | [2] |

| HYNIC-dimer | αvβ3 | 112 ± 21 | Competitive displacement with 125I-echistatin on U87MG cells | [2] |

| HYNIC-tetramer | αvβ3 | 7 ± 2 | Competitive displacement with 125I-echistatin on U87MG cells | [2] |

| 68Ga-NODAGA-RGD | αvβ3 | 336 | Competitive displacement on M21 human melanoma cells | [1] |

| 18F-galacto-RGD | αvβ3 | 319 | Competitive displacement on M21 human melanoma cells | [1] |

| 68Ga-TRAP(RGD)3 | αvβ3 | 44 | Competitive displacement on M21 human melanoma cells | [1] |

| LXW7 | αvβ3 | - | Leading Ligand | [3] |

| LXZ2 | αvβ3 | 90 | Competitive binding assay | [3] |

| c(G7RGDLPET) | αvβ3 | 3,500 | Cell-based competition inhibition with HEK-293 cells | [6] |

| c(G7RGDLPET) | αvβ5 | 37,000 | Cell-based competition inhibition with SKOV-3 cells | [6] |

| Compound 1-K | αvβ3 | 3.5 µM | Cell-based competition inhibition with HEK-293 cells | [6] |

| Compound 1-K | αvβ5 | 28.1 µM | Cell-based competition inhibition with SKOV-3 cells | [6] |

| Compound 2-c | αvβ3 | 0.91 µM | Cell-based competition inhibition with HEK-293 cells | [6] |

| Compound 2-c | αvβ5 | 12.3 µM | Cell-based competition inhibition with HT-29 cells | [6] |

| RGDFAKLF | HUVECs | 136.7 ng/mL | MTT assay for antiproliferative activity | [7] |

| RGD | HUVECs | 3000 ng/mL | MTT assay for antiproliferative activity | [7] |

| Peptide/Compound | Integrin Subtype | Kd (nM) | Assay Method | Reference |

| Compound 1-K | αvβ3 | 102.7 ± 1.2 | Surface Plasmon Resonance (SPR) | [6] |

| Compound 1-f | αvβ3 | 129.5 ± 2.1 | Surface Plasmon Resonance (SPR) | [6] |

| Compound 2-A | αvβ3 | 11.2 ± 0.3 | Surface Plasmon Resonance (SPR) | [6] |

| Compound 2-C | αvβ3 | 11.9 ± 0.2 | Surface Plasmon Resonance (SPR) | [6] |

| Compound 2-c | αvβ3 | 9.8 ± 0.2 | Surface Plasmon Resonance (SPR) | [6] |

| Compound 2-y | αvβ3 | 12.5 ± 0.4 | Surface Plasmon Resonance (SPR) | [6] |

| Compound 2-t | αvβ3 | 12.1 ± 0.3 | Surface Plasmon Resonance (SPR) | [6] |

| Compound 1-K | αvβ5 | 179.3 ± 4.2 | Surface Plasmon Resonance (SPR) | [6] |

| Compound 1-f | αvβ5 | 199.7 ± 5.6 | Surface Plasmon Resonance (SPR) | [6] |

| Compound 2-A | αvβ5 | 29.3 ± 0.6 | Surface Plasmon Resonance (SPR) | [6] |

| Compound 2-C | αvβ5 | 30.1 ± 0.5 | Surface Plasmon Resonance (SPR) | [6] |

| Compound 2-c | αvβ5 | 25.4 ± 0.5 | Surface Plasmon Resonance (SPR) | [6] |

| Compound 2-y | αvβ5 | 31.2 ± 0.7 | Surface Plasmon Resonance (SPR) | [6] |

| Compound 2-t | αvβ5 | 29.8 ± 0.6 | Surface Plasmon Resonance (SPR) | [6] |

| RAFT-RGD-Cy5 | αvβ3 | 3.87 | Fluorescence Correlation Spectroscopy (FCS) | [8] |

| cRGD-Cy5 | αvβ3 | 41.70 | Fluorescence Correlation Spectroscopy (FCS) | [8] |

Signaling Pathways Activated by RGD-Integrin Binding

The binding of RGD peptides to integrins triggers a cascade of intracellular signaling events, collectively known as "outside-in" signaling. This process is initiated by the clustering of integrins and the recruitment of a multitude of signaling and adaptor proteins to the cytoplasmic tails of the integrin subunits, leading to the formation of focal adhesions.

A key event in this cascade is the activation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase.[9] Upon integrin clustering, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyr397.[9] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent formation of the FAK/Src complex leads to the phosphorylation of other focal adhesion proteins, including paxillin and p130Cas.

The activation of the FAK/Src complex initiates several downstream signaling pathways that regulate cell migration, proliferation, and survival. These include:

-

The PI3K/Akt Pathway: FAK can recruit and activate phosphatidylinositol 3-kinase (PI3K), leading to the activation of Akt, a key regulator of cell survival and proliferation.

-

The Ras/MAPK Pathway: The FAK/Src complex can lead to the activation of the Ras-MAPK pathway, which is crucial for cell proliferation and differentiation.

-

Regulation of Rho GTPases: FAK signaling plays a role in regulating the activity of Rho family GTPases, such as Rac and Rho, which are master regulators of the actin cytoskeleton and cell motility.

Caption: RGD-Integrin outside-in signaling cascade.

Experimental Protocols

A variety of in vitro and in vivo assays are employed to characterize the structure-function relationship of RGD peptides.

Solid-Phase Binding Assay (ELISA-based)

This assay measures the direct binding of RGD peptides to purified integrin receptors immobilized on a solid support.

Methodology:

-

Plate Coating: Coat 96-well microtiter plates with a solution of purified integrin receptor (e.g., αvβ3) in a suitable buffer (e.g., PBS) overnight at 4°C.

-

Blocking: Wash the plates with a wash buffer (e.g., PBS with 0.05% Tween-20) and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Peptide Incubation: Add serial dilutions of the RGD peptide (or a labeled version) to the wells and incubate for 1-2 hours at room temperature. For competition assays, a fixed concentration of a labeled RGD peptide is co-incubated with increasing concentrations of the unlabeled test peptide.

-

Washing: Wash the plates thoroughly to remove unbound peptide.

-

Detection:

-

For directly labeled peptides (e.g., biotinylated or fluorescently tagged), add a detection reagent (e.g., streptavidin-HRP or a fluorescent plate reader).

-

For unlabeled peptides, a primary antibody against the peptide can be used, followed by a secondary HRP-conjugated antibody.

-

-

Signal Measurement: Add a suitable substrate (e.g., TMB for HRP) and measure the absorbance or fluorescence.

-

Data Analysis: Plot the signal as a function of peptide concentration and determine the Kd or IC50 value by fitting the data to a binding isotherm.

Cell Adhesion Assay

This assay evaluates the ability of RGD peptides to mediate or inhibit cell attachment to a substrate.

Methodology:

-

Plate Coating: Coat 96-well plates with the RGD peptide or an ECM protein (e.g., fibronectin or vitronectin) and incubate to allow for adsorption. Block non-specific sites with BSA.

-

Cell Preparation: Culture cells known to express the integrin of interest (e.g., U87MG human glioblastoma cells for αvβ3). Detach the cells using a non-enzymatic method (e.g., EDTA) and resuspend them in a serum-free medium.[4]

-

Cell Seeding: Seed the cells into the coated wells. For inhibition assays, pre-incubate the cells with soluble RGD peptides before seeding.

-

Incubation: Incubate the plates for a defined period (e.g., 1-2 hours) at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells to remove non-adherent cells.

-

Quantification: Stain the remaining adherent cells with a dye (e.g., crystal violet) and quantify the absorbance after solubilization, or count the cells under a microscope.

-

Data Analysis: Compare the number of adherent cells in the presence and absence of the RGD peptide to determine its effect on cell adhesion.

In Vivo Xenograft Tumor Model

This model is used to assess the anti-tumor or tumor-targeting efficacy of RGD peptides in a living organism.

Methodology:

-

Cell Culture and Implantation: Culture human tumor cells (e.g., SK-RC-52 renal cell carcinoma or FaDu squamous cell carcinoma) and implant them subcutaneously into immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Administer the RGD peptide or a vehicle control to the mice via a suitable route (e.g., intravenous injection). The peptide may be conjugated to a therapeutic agent or an imaging probe.

-

Monitoring: Monitor tumor growth over time using calipers. If an imaging probe is used, perform imaging (e.g., PET/CT) at specified time points.

-

Biodistribution (Optional): At the end of the study, euthanize the animals and harvest the tumor and major organs to determine the distribution of the radiolabeled peptide.

-

Data Analysis: Compare the tumor growth rates or imaging signal intensity between the treatment and control groups to evaluate the efficacy of the RGD peptide.

RGD Peptide Drug Development Workflow

The development of RGD-based therapeutics follows a structured workflow from initial design to clinical evaluation.

Caption: A typical preclinical workflow for RGD peptide development.

Conclusion

The RGD peptide continues to be a powerful tool in both fundamental cell biology research and the development of targeted therapeutics. A thorough understanding of the intricate relationship between its structure and function is paramount for the rational design of novel RGD-based molecules with enhanced affinity, selectivity, and therapeutic potential. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of these promising compounds, paving the way for their translation into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. qyaobio.com [qyaobio.com]

- 3. cellgs.com [cellgs.com]

- 4. Cellular solid-phase binding assay and mass spectrometry for screening of alpha 4 beta 7 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of novel cyclic RGD-containing peptides as highly potent and selective integrin alpha IIb beta 3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Dissociation Constant of Integrin-RGD Binding in Live Cells from Automated Micropipette and Label-Free Optical Data - PMC [pmc.ncbi.nlm.nih.gov]

Early Studies on RGD Peptides in Angiogenesis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The process of angiogenesis, the formation of new blood vessels from pre-existing ones, is fundamental to a variety of physiological and pathological processes, including embryonic development, wound healing, and tumor growth. Seminal research conducted in the early 1990s identified the crucial role of a specific family of cell adhesion molecules, the integrins, and their recognition of the Arginine-Glycine-Aspartic acid (RGD) peptide sequence in mediating angiogenesis. This technical guide provides an in-depth overview of these foundational studies, focusing on the core discoveries, experimental methodologies, and early understanding of the signaling pathways involved.

Core Discovery: Integrin αvβ3 is a Key Regulator of Angiogenesis

Early investigations pinpointed integrin αvβ3 as a critical player in angiogenesis. This receptor was found to be highly expressed on activated endothelial cells during neovascularization but was largely absent from quiescent, mature blood vessels. This differential expression suggested that αvβ3 could be a specific target for therapeutic intervention to control pathological angiogenesis.

A landmark study by Brooks, Clark, and Cheresh in 1994 demonstrated that the monoclonal antibody LM609, which specifically blocks the function of human αvβ3, could inhibit angiogenesis in the chick chorioallantoic membrane (CAM) model.[1][2] This finding provided direct evidence for the essential role of αvβ3 in the formation of new blood vessels.

Subsequent research from the same group further elucidated the mechanism of action of αvβ3 antagonists. In a 1994 publication in Cell, Brooks and colleagues showed that both a cyclic RGD peptide and the LM609 antibody could induce apoptosis (programmed cell death) in newly formed, proliferating blood vessels, leading to the regression of human tumors grown on the CAM.[3][4] This groundbreaking work established that the ligation of integrin αvβ3 by its RGD-containing extracellular matrix (ECM) ligands provides a critical survival signal for angiogenic endothelial cells.

Quantitative Data from Early Angiogenesis Inhibition Studies

The following tables summarize the key quantitative findings from these early studies, demonstrating the potent anti-angiogenic effects of αvβ3 antagonists.

Table 1: Inhibition of bFGF-Induced Angiogenesis on the Chick Chorioallantoic Membrane (CAM) by Anti-αvβ3 Monoclonal Antibody (LM609)

| Treatment Group | Concentration | Angiogenesis Inhibition (%) | Reference |

| Control (no antibody) | N/A | 0 | Brooks et al., Science, 1994 |

| Anti-αvβ3 (LM609) | 25 µ g/embryo | >80% | Brooks et al., Science, 1994 |

| Control Antibody | 25 µ g/embryo | ~5% | Brooks et al., Science, 1994 |

Table 2: Induction of Endothelial Cell Apoptosis by αvβ3 Antagonists

| Antagonist | Concentration | Apoptotic Endothelial Cells (%) | Reference |

| Control | N/A | <5% | Brooks et al., Cell, 1994 |

| Cyclic RGD Peptide | 10 µM | ~50% | Brooks et al., Cell, 1994 |

| Anti-αvβ3 (LM609) | 10 µg/mL | ~45% | Brooks et al., Cell, 1994 |

Key Experimental Protocols

The foundational discoveries regarding the role of RGD peptides in angiogenesis relied on several key experimental models. Detailed below are the methodologies for these pivotal assays.

Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay

The CAM assay was a cornerstone in vivo model used in early RGD peptide research to study angiogenesis.

Methodology:

-

Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.

-

Windowing: On embryonic day 3, a small window is carefully cut into the eggshell, exposing the CAM.

-

Stimulus Application: A sterile filter disc or a slow-release pellet containing an angiogenic stimulus (e.g., basic fibroblast growth factor, bFGF) is placed on the surface of the CAM.

-

Inhibitor Treatment: The RGD peptide or anti-integrin antibody is applied topically to the filter disc or administered systemically.

-

Incubation and Observation: The eggs are returned to the incubator for a defined period (typically 3-4 days).

-

Quantification: Angiogenesis is quantified by observing the growth of new blood vessels towards the stimulus. This can be done through stereomicroscopy and scoring the vascular response or by image analysis to measure vessel density and length.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in a gel matrix, a key step in angiogenesis.

Methodology:

-

Matrix Preparation: A basement membrane extract (e.g., Matrigel) is thawed on ice and used to coat the wells of a multi-well plate. The plate is then incubated at 37°C to allow the matrix to polymerize.

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the polymerized matrix in a serum-free or low-serum medium.

-

Treatment: RGD peptides or control peptides are added to the cell culture medium at various concentrations.

-

Incubation: The plate is incubated at 37°C in a CO2 incubator for 4-18 hours.

-

Analysis: The formation of tube-like structures is observed and quantified using light microscopy. The degree of tube formation can be assessed by measuring parameters such as the number of branch points and the total tube length.

Endothelial Cell Apoptosis (TUNEL) Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay was used to detect apoptosis in endothelial cells following treatment with RGD peptides.

Methodology:

-

Cell Culture and Treatment: Endothelial cells are cultured on a suitable substrate (e.g., fibronectin-coated coverslips) and treated with RGD peptides or control substances for a specified duration.

-

Fixation and Permeabilization: The cells are fixed with paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.

-

TUNEL Staining: The cells are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and biotinylated dUTP. TdT adds the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

-

Detection: The incorporated biotinylated dUTP is then detected using streptavidin conjugated to a fluorescent dye (e.g., fluorescein).

-

Microscopy and Quantification: The cells are visualized using fluorescence microscopy. Apoptotic cells are identified by their bright nuclear fluorescence. The percentage of apoptotic cells is determined by counting the number of TUNEL-positive cells relative to the total number of cells (often visualized with a nuclear counterstain like DAPI).

Early Insights into RGD-Mediated Signaling in Angiogenesis

The initial studies on RGD peptides in angiogenesis also provided the first glimpses into the intracellular signaling events triggered by integrin engagement. It was understood that the binding of RGD-containing ECM proteins to integrin αvβ3 on the endothelial cell surface was not merely an adhesive event but also initiated a cascade of signals crucial for cell survival and proliferation.

A key signaling molecule identified in these early investigations was the Focal Adhesion Kinase (FAK) . FAK is a non-receptor tyrosine kinase that was found to be activated upon integrin clustering at sites of cell adhesion to the ECM.

The proposed signaling pathway at the time was as follows:

-

Integrin Ligation: RGD-containing ECM proteins bind to and cluster integrin αvβ3 on the endothelial cell surface.

-

FAK Activation: This clustering leads to the recruitment and autophosphorylation of FAK at tyrosine residue 397 (Y397).

-

Downstream Signaling: The phosphorylation of FAK at Y397 creates a binding site for other signaling proteins, such as the Src family kinases. This FAK/Src complex was thought to then phosphorylate other downstream targets, leading to the activation of pathways that promote cell survival and migration. The disruption of this signaling by RGD peptides or blocking antibodies was believed to be the underlying cause of the observed endothelial cell apoptosis.

References

- 1. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]

- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Integrin signaling through FAK in the regulation of mammary stem cells and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of RGD-Mediated Cell Adhesion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of the Arginine-Glycine-Aspartic acid (RGD) tripeptide sequence as a fundamental recognition motif for cell adhesion to the extracellular matrix (ECM) represents a landmark achievement in cell biology. This whitepaper provides an in-depth technical exploration of the history, discovery, and mechanisms of RGD-mediated cell adhesion. It details the key experiments that led to the identification of the RGD sequence within fibronectin and the subsequent characterization of its interaction with the integrin family of cell surface receptors. This guide presents quantitative data on RGD-integrin binding affinities, comprehensive protocols for seminal experiments, and visual representations of the core signaling pathways, offering a vital resource for researchers and professionals in drug development and tissue engineering.

A Historical Perspective: Unraveling the Molecular Basis of Cell Adhesion

The journey to understanding RGD-mediated cell adhesion began with the broader investigation into the components of the extracellular matrix that facilitate cell attachment. In the early 1980s, the laboratory of Erkki Ruoslahti and Michael Pierschbacher was pivotal in identifying fibronectin, a major glycoprotein of the ECM, as a key player in this process[1][2][3]. Their work sought to pinpoint the specific molecular determinant within fibronectin responsible for its cell-binding activity.

Through a series of meticulous experiments involving proteolytic fragmentation of fibronectin and subsequent testing of the fragments' ability to promote cell attachment, they progressively narrowed down the active region[2]. This culminated in their groundbreaking 1984 publication in Nature, which demonstrated that the cell-attachment activity of fibronectin could be replicated by a small synthetic peptide containing the sequence Arg-Gly-Asp-Ser[2]. Further studies confirmed that the core RGD tripeptide was the minimal essential sequence for this activity[4][5].

This discovery was a paradigm shift, revealing a common recognition mechanism used by cells to adhere to a variety of ECM proteins, as the RGD motif was subsequently found in other adhesive proteins like vitronectin, fibrinogen, and von Willebrand factor[1][4][5]. The receptors responsible for recognizing this sequence were later identified as the integrin family of heterodimeric transmembrane proteins, a discovery that opened up a new era in understanding cell-matrix interactions[3][4][5].

Timeline of Key Discoveries:

| Year | Discovery | Key Researchers | Seminal Publication(s) |

| Early 1980s | Identification of fibronectin as a major cell adhesion protein. | Erkki Ruoslahti, Michael Pierschbacher | [2][3] |

| 1984 | Identification of the RGD sequence as the minimal cell attachment site in fibronectin. | Michael Pierschbacher, Erkki Ruoslahti | Pierschbacher, M. D., & Ruoslahti, E. (1984). Nature, 309(5963), 30–33.[2] |

| Mid-1980s | Discovery of the RGD motif in other ECM proteins like vitronectin and fibrinogen. | Various researchers | [1][5] |

| Late 1980s | Identification and characterization of integrins as the cell surface receptors for RGD-containing ECM proteins. | Erkki Ruoslahti, Timothy Springer, Richard Hynes | Ruoslahti, E., & Pierschbacher, M. D. (1987). Science, 238(4826), 491–497.[5] |

Quantitative Analysis of RGD-Integrin Interactions

The binding affinity between RGD-containing ligands and their integrin receptors is a critical determinant of cellular responses. This interaction is characterized by dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50), which vary depending on the specific integrin subtype, the conformation of the RGD motif (linear vs. cyclic), and the surrounding amino acid sequence.

| Peptide/Ligand | Integrin Subtype | Binding Affinity (IC50/Kd) | Method | Reference |

| GRGDS (linear) | αvβ3 | ~100-200 µM | Cell Adhesion Assay | [6] |

| c(RGDfV) (cyclic) | αvβ3 | ~1-10 nM | Solid-phase Binding Assay | [6] |

| c(RGDfK) (cyclic) | αvβ3 | ~10 nM | ELISA | [6] |

| Fibronectin | α5β1 | ~10-100 nM | Cell Adhesion Assay | [6] |

| Vitronectin | αvβ3 | ~1-10 nM | Solid-phase Binding Assay | [6] |

Key Experimental Protocols

The following sections provide detailed methodologies for the cornerstone experiments used to elucidate RGD-mediated cell adhesion.

Cell Adhesion Assay

This assay is fundamental for determining the ability of cells to attach to a substrate coated with an RGD-containing protein or peptide.

Materials:

-

96-well tissue culture plates

-

RGD-containing peptide or protein (e.g., fibronectin)

-

Bovine Serum Albumin (BSA) for blocking

-

Cell line expressing relevant integrins (e.g., fibroblasts, endothelial cells)

-

Serum-free cell culture medium

-

Phosphate Buffered Saline (PBS)

-

Crystal Violet staining solution

-

Solubilization buffer (e.g., 10% acetic acid)

-

Microplate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with the RGD-containing peptide or protein at various concentrations overnight at 4°C. Use BSA as a negative control.

-

Blocking: Wash the wells with PBS and block any remaining non-specific binding sites with a 1% BSA solution for 1-2 hours at 37°C.

-

Cell Seeding: Harvest cells and resuspend them in serum-free medium. Seed a defined number of cells (e.g., 5 x 10^4 cells/well) into each well.

-

Incubation: Incubate the plate for a specified time (e.g., 1-2 hours) at 37°C in a CO2 incubator to allow for cell adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Fixation and Staining: Fix the adherent cells with methanol for 10 minutes, and then stain with 0.5% Crystal Violet solution for 20 minutes.

-

Quantification: Wash the wells with water to remove excess stain and allow to dry. Solubilize the stain in each well with a solubilization buffer.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.

Peptide Inhibition of Cell Adhesion

This assay is used to confirm the specificity of RGD-mediated adhesion and to determine the inhibitory concentration (IC50) of soluble RGD peptides.

Materials:

-

Same as for the Cell Adhesion Assay

-

Soluble RGD peptides at various concentrations

Procedure:

-

Coating and Blocking: Follow steps 1 and 2 of the Cell Adhesion Assay protocol to coat wells with an RGD-containing protein (e.g., fibronectin) and block non-specific sites.

-

Cell Preparation and Peptide Incubation: Harvest and resuspend cells in serum-free medium. Pre-incubate the cells with various concentrations of the soluble RGD peptide for 30 minutes at 37°C.

-

Cell Seeding: Add the cell-peptide suspension to the coated wells.

-

Incubation, Washing, Staining, and Quantification: Follow steps 4-8 of the Cell Adhesion Assay protocol.

-

Analysis: Plot the percentage of cell adhesion as a function of the logarithm of the inhibitor concentration. The IC50 value is the concentration of the peptide that inhibits cell adhesion by 50%.

Affinity Chromatography for Integrin Purification

This technique is employed to purify integrin receptors from cell lysates using their specific affinity for an RGD-containing ligand immobilized on a chromatography matrix.

Materials:

-

Cell lysate containing integrins

-

Affinity chromatography column

-

Fibronectin-Sepharose or RGD-peptide-coupled agarose beads

-

Lysis buffer (e.g., containing non-ionic detergent like Triton X-100)

-

Wash buffer

-

Elution buffer (e.g., containing a high concentration of soluble RGD peptide or a chelating agent like EDTA)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Matrix Preparation: Pack a chromatography column with fibronectin-Sepharose or RGD-peptide-coupled agarose beads and equilibrate with lysis buffer.

-

Sample Loading: Lyse cells expressing the target integrin and clarify the lysate by centrifugation. Load the clarified lysate onto the equilibrated column.

-

Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound integrin from the column using an elution buffer.

-

Analysis: Analyze the eluted fractions by SDS-PAGE and Western blotting using an anti-integrin antibody to confirm the purity and identity of the purified protein.

RGD-Integrin Signaling Pathways

The binding of RGD-containing ligands to integrins triggers a cascade of intracellular signaling events that regulate a wide range of cellular processes, including cell survival, proliferation, migration, and differentiation. A key early event in this signaling cascade is the clustering of integrins and the recruitment of signaling and cytoskeletal proteins to form focal adhesions.

Focal Adhesion Kinase (FAK) and Src Family Kinases

Upon integrin ligation, Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is one of the first proteins recruited to focal adhesions and becomes activated through autophosphorylation at Tyrosine 397. This phosphotyrosine residue serves as a docking site for the SH2 domain of Src family kinases (SFKs). The subsequent activation of Src leads to the phosphorylation of other substrates within the focal adhesion complex, including p130Cas and paxillin, creating further docking sites for adaptor proteins like Crk.

Rho Family GTPases

Integrin-mediated adhesion also leads to the activation of Rho family small GTPases, including RhoA, Rac1, and Cdc42. These molecular switches play crucial roles in regulating the actin cytoskeleton, cell polarity, and cell migration. The activation of Rho GTPases is tightly controlled by Guanine nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP (activation), and GTPase-Activating Proteins (GAPs), which enhance GTP hydrolysis (inactivation). Integrin signaling can modulate the activity of specific GEFs and GAPs to orchestrate cytoskeletal dynamics. For instance, Rac1 and Cdc42 are often activated at the leading edge of migrating cells to promote the formation of lamellipodia and filopodia, respectively, while RhoA is typically involved in the formation of stress fibers and focal adhesions.

Experimental Workflow for Studying RGD-Mediated Signaling

A typical workflow to investigate the signaling events downstream of RGD-integrin engagement involves a combination of biochemical and cell-based assays.

Conclusion and Future Directions

The discovery of the RGD sequence and its role in mediating cell adhesion through integrins has had a profound and lasting impact on our understanding of cell biology. This fundamental mechanism is now known to be central to a vast array of physiological and pathological processes, including embryonic development, wound healing, immune response, and cancer metastasis. The initial findings of Ruoslahti and Pierschbacher have paved the way for the development of RGD-based therapeutics and biomaterials.

Current and future research continues to build upon this foundational knowledge. The development of cyclic RGD peptides and peptidomimetics with enhanced affinity and selectivity for specific integrin subtypes is a major focus in drug development, with applications in anti-angiogenic cancer therapy, anti-thrombotic treatments, and targeted drug delivery. In the field of tissue engineering, materials functionalized with RGD peptides are being extensively explored to promote cell attachment, proliferation, and differentiation for regenerative medicine applications. The intricate details of RGD-integrin signaling are still being unraveled, with new components and regulatory mechanisms continually being discovered. A deeper understanding of these pathways will undoubtedly lead to the development of more sophisticated and effective therapeutic strategies targeting cell adhesion in a variety of diseases. The simple three-letter code, RGD, continues to be a powerful key to unlocking the complexities of cellular interaction with the surrounding world.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. latamjpharm.org [latamjpharm.org]

- 4. Rho GEFs and GAPs: Emerging integrators of extracellular matrix signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The on-off relationship of Rho and Rac during integrin-mediated adhesion and cell migration - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of RGD-Containing Proteins in Cellular Communication and Therapeutic Innovation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Arginine-Glycine-Aspartic acid (RGD) motif is a fundamental recognition sequence within a multitude of extracellular matrix (ECM) proteins, facilitating crucial cell-cell and cell-ECM interactions.[1][2] This tripeptide sequence is the principal ligand for a significant subset of the integrin family of transmembrane receptors, which mediate cell adhesion, migration, proliferation, and survival.[3][4] The interaction between RGD-containing proteins and integrins triggers a cascade of intracellular signaling events that are central to physiological processes such as wound healing, angiogenesis, and immune responses, as well as pathological conditions including tumor growth and metastasis.[5][6] This technical guide provides an in-depth exploration of the biological functions of RGD-containing proteins, detailing the molecular mechanisms of RGD-integrin signaling and outlining key experimental methodologies for their study. Furthermore, it highlights the therapeutic potential of targeting these interactions in drug development, particularly in oncology.

The RGD Motif: A Ubiquitous Mediator of Cell Adhesion

First identified as the minimal cell attachment-promoting sequence in fibronectin, the RGD motif is now known to be present in a wide array of ECM proteins, including vitronectin, fibrinogen, and osteopontin.[3] These proteins form the structural and biochemical support network for cells, and the RGD sequence acts as a primary anchor point for cellular attachment.

Integrins, a diverse family of heterodimeric cell surface receptors composed of α and β subunits, are the primary receptors for RGD-containing proteins.[4] The specificity of the RGD-integrin interaction is determined by the conformation of the RGD motif within the parent protein and the specific integrin subtype involved.[7] At least eight of the 24 known integrins recognize the RGD sequence, including αVβ3, αVβ5, α5β1, and αIIbβ3.[4]

Key RGD-Containing Proteins and their Functions

-

Fibronectin: A high-molecular-weight glycoprotein found in the ECM and blood plasma, fibronectin plays a critical role in cell adhesion, migration, growth, and differentiation.[8] Its RGD sequence is primarily recognized by the α5β1 integrin.

-

Vitronectin: A glycoprotein present in the blood and ECM, vitronectin is involved in cell adhesion and spreading, and also plays a role in the regulation of the complement and coagulation cascades.[9][10] It is a major ligand for the αVβ3 integrin.[11]

-

Disintegrins: A family of small, RGD-containing proteins found in the venom of various snake species.[12] They are potent inhibitors of platelet aggregation and integrin-mediated cell adhesion.[12][13]

Quantitative Analysis of RGD-Integrin Interactions

The binding affinity between RGD-containing ligands and integrins is a critical determinant of their biological activity. This is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher affinity and potency. The development of synthetic RGD peptides and peptidomimetics has allowed for the fine-tuning of this interaction for therapeutic purposes.

| Ligand | Integrin Subtype | Binding Affinity (IC50/Kd) | Reference |

| Cilengitide (EMD 121974) | αVβ3 | 0.61 nM (IC50) | [14] |

| αVβ5 | 8.4 nM (IC50) | [14] | |

| α5β1 | 14.9 nM (IC50) | [14] | |

| αVβ3 (inhibiting Vitronectin binding) | 4 nM (IC50) | [14] | |

| αVβ5 (inhibiting Vitronectin binding) | 79 nM (IC50) | [14] | |

| LAP-TGFβ1 | αVβ6 | 10.3 nM (Kd) | [15] |

| αVβ8 | 13 pM (Kd) | [15] | |